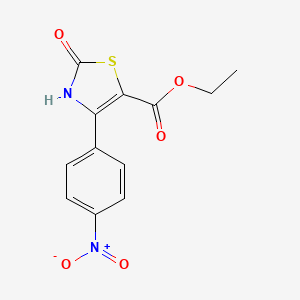

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-3-5-8(6-4-7)14(17)18/h3-6H,2H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLKKMIALNGIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501176120 | |

| Record name | Ethyl 2,3-dihydro-4-(4-nitrophenyl)-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-37-6 | |

| Record name | Ethyl 2,3-dihydro-4-(4-nitrophenyl)-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-4-(4-nitrophenyl)-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves a multi-step process:

Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with a thiourea derivative. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

Nitration: The introduction of the nitro group onto the phenyl ring is achieved through nitration. This step involves treating the phenyl derivative with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, industrial methods may employ alternative catalysts and solvents to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring, where nucleophiles replace the nitro group.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 4-(4-aminophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against liver carcinoma cells, with IC50 values indicating effective cytotoxicity .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors, particularly in the context of cancer treatment. Research has highlighted their potential to inhibit specific enzymes involved in tumor progression, thereby hindering cancer cell proliferation. This compound may share these inhibitory properties due to its structural similarities with other known inhibitors .

Material Science

Synthesis of Novel Polymers

The compound's reactivity allows it to be utilized in the synthesis of novel polymers and materials. By incorporating thiazole moieties into polymer chains, researchers can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in the fields of coatings and advanced materials .

Photophysical Properties

Studies on the photophysical properties of thiazole derivatives have revealed their potential use in optoelectronic devices. This compound may exhibit interesting fluorescence characteristics, making it suitable for applications in light-emitting diodes (LEDs) and sensors .

Case Studies

Mechanism of Action

The biological activity of Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group (para) significantly increases electrophilicity compared to fluorine or methoxy substituents.

Cyclization Reactions

The para-nitro derivative undergoes 6π-electrocyclization when reacted with ethyl cyanoacetate, forming tricyclic pyrido[3,2-c]cinnoline derivatives (e.g., compound 11 in ). This reactivity is absent in analogs like the 4-fluorophenyl or dimethoxyphenyl derivatives, which instead form arylazonicotinates or simpler condensation products . The nitro group stabilizes transition states via resonance and inductive effects, enabling this unique pathway .

Comparative Reaction Pathways

- This compound: Forms pyrido[3,2-c]cinnoline via electrocyclization .

- Ethyl 4-(4-fluorophenyl) analog : Reacts with active methylene nitriles to yield arylazonicotinates without cyclization .

Biological Activity

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS: 886497-37-6) is a compound with notable biological activity, particularly in the fields of medicinal and organic chemistry. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring structure that contributes to its biological activity. The molecular formula is with a molar mass of 294.28 g/mol. The compound includes functional groups that enhance its reactivity and potential interactions with biological targets .

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been assessed for its efficacy against various pathogens. Preliminary studies suggest that this compound may possess:

- Inhibition of bacterial growth : It has shown potential against pathogenic strains, although specific minimum inhibitory concentration (MIC) values are yet to be established .

- Biofilm formation inhibition : Similar compounds have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus, indicating potential applications in treating infections associated with biofilms .

Antitumor Activity

Thiazole-containing compounds are recognized for their anticancer properties. The structural features of this compound align with those of other thiazoles that have shown promising results in cancer cell lines:

- Cytotoxicity : Studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have reported IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies:

| Structural Feature | Biological Activity |

|---|---|

| Thiazole ring | Essential for cytotoxic activity |

| Nitro group | Enhances reactivity and may influence selectivity towards biological targets |

| Carboxylate group | Potentially increases solubility and bioavailability |

The presence of electron-withdrawing groups like the nitro group on the phenyl ring is thought to enhance the compound's interaction with biological targets, thereby increasing its potency .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various thiazole derivatives found that certain modifications led to enhanced anticancer activity. This compound may share similar pathways as these derivatives, warranting further investigation into its mechanism of action .

- Antimicrobial Evaluations : In vitro studies have shown that thiazoles can effectively inhibit bacterial growth at low concentrations. For example, derivatives similar to this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against specific pathogens .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic condensation. A typical route involves reacting 4-nitrophenyl-substituted precursors with thiazole-forming reagents (e.g., thiourea derivatives) under reflux in ethanol or acetonitrile. Key steps include:

- Cyclocondensation : Ethyl 2-(4-nitrophenyl)acetate derivatives are reacted with thiourea in the presence of catalytic acid (e.g., HCl) to form the dihydrothiazole core.

- Crystallization : Slow evaporation of ethanol yields single crystals suitable for X-ray analysis .

Optimization : Reaction time, solvent polarity, and temperature (e.g., 70–80°C) influence yield. Monitoring by TLC or HPLC ensures intermediate purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

-

Spectroscopy :

- NMR : and NMR in DMSO-d6 or CDCl3 identify proton environments (e.g., dihydrothiazole C-H at δ 4.2–5.0 ppm) and carbonyl groups (C=O at ~170 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm) and NO (1520–1350 cm).

-

Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement () confirms molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters:

Parameter Value a 7.658 Å b 7.736 Å c 31.462 Å α, β, γ 95.4°, 93.6°, 95.5° Refinement residuals (R < 0.05) validate accuracy .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and supramolecular assembly be analyzed in its crystal lattice?

The nitro and carbonyl groups participate in intermolecular hydrogen bonds (HBs). Use graph set analysis ( ) to classify HB motifs:

Q. What computational approaches resolve electronic effects of the 4-nitrophenyl group on reactivity?

The electron-withdrawing nitro group polarizes the thiazole ring, directing electrophilic substitution. Methods include:

Q. How are puckering parameters analyzed in the dihydrothiazole ring?

The non-planar thiazole ring adopts an envelope conformation. Apply Cremer-Pople puckering coordinates ( ):

- Calculate displacement amplitudes (Q) and phase angles (θ, φ) from atomic coordinates.

- For a five-membered ring, use spherical polar coordinates:

, where q and q are out-of-plane displacements.

Data Contradiction Analysis

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Case : NMR suggests a keto-enol tautomer, while SCXRD shows only the keto form.

- Resolution :

- Variable-temperature NMR : Detect tautomerization barriers (if dynamic).

- DFT Energy Comparison : Calculate relative stability of tautomers.

- PXRD vs. SCXRD : Ensure bulk crystallinity matches single-crystal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.